molecular formula ClH8LiO4 B14640022 Lithium;chloride;tetrahydrate CAS No. 56088-71-2

Lithium;chloride;tetrahydrate

Cat. No.: B14640022
CAS No.: 56088-71-2
M. Wt: 114.5 g/mol
InChI Key: VFRHRHSJPIYWSE-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lithium chloride tetrahydrate (LiCl·4H₂O) is a hydrated form of lithium chloride, though it is less commonly encountered compared to its anhydrous (LiCl) or lower-hydrate counterparts (e.g., LiCl·H₂O). Hydrated lithium salts are pivotal in applications requiring controlled hygroscopicity or solubility. Lithium chloride is highly soluble in water, with solubility increasing with temperature, and is used in desiccants, batteries, and cellulose dissolution .

Properties

CAS No.

56088-71-2

Molecular Formula

ClH8LiO4

Molecular Weight

114.5 g/mol

IUPAC Name

lithium;chloride;tetrahydrate

InChI

InChI=1S/ClH.Li.4H2O/h1H;;4*1H2/q;+1;;;;/p-1

InChI Key

VFRHRHSJPIYWSE-UHFFFAOYSA-M

Canonical SMILES

[Li+].O.O.O.O.[Cl-]

Origin of Product

United States

Preparation Methods

Acid-Base Neutralization Reaction

The primary industrial method for synthesizing lithium chloride involves the reaction between lithium carbonate (Li₂CO₃) and hydrochloric acid (HCl). This acid-base neutralization proceeds according to the equation:
$$
\text{Li}2\text{CO}3 + 2\text{HCl} \rightarrow 2\text{LiCl} + \text{CO}2 + \text{H}2\text{O}
$$
The reaction is typically conducted under reflux conditions to ensure complete conversion. Excess HCl is avoided to prevent the formation of acidic byproducts. The resulting solution is concentrated via evaporation, yielding a lithium chloride solution that serves as the precursor for hydrate formation.

Crystallization and Hydrate Control

Post-synthesis, the lithium chloride solution is subjected to controlled crystallization. The hydrate form obtained depends on the temperature and concentration of the solution:

  • Low-temperature crystallization (0–20°C) : Favors higher hydrates (e.g., pentahydrate).
  • Moderate-temperature crystallization (20–40°C) : Yields trihydrate or tetrahydrate.
  • High-temperature crystallization (>40°C) : Produces monohydrate or anhydrous forms.

To isolate the tetrahydrate, precise temperature control at 25–30°C and a solute concentration of 45–50% (w/w) is critical. Slow evaporation under these conditions promotes the nucleation of LiCl·4H₂O crystals.

Hydration of Anhydrous Lithium Chloride

Preparation of Anhydrous Lithium Chloride

Anhydrous LiCl is synthesized by dehydrating lithium chloride hydrates at elevated temperatures (150–200°C) under a dry inert gas stream. The process requires meticulous moisture exclusion to prevent rehydration.

Controlled Rehydration Process

The tetrahydrate can be obtained by exposing anhydrous LiCl to a controlled humidity environment (60–70% relative humidity) at 25°C. This method leverages the hygroscopic nature of LiCl, which sequentially absorbs water molecules to form hydrates:
$$
\text{LiCl} + \text{H}2\text{O} \rightarrow \text{LiCl·H}2\text{O} \rightarrow \text{LiCl·4H}_2\text{O}
$$
The reaction progress is monitored using gravimetric analysis to ensure the desired stoichiometry.

Purification of Industrial-Grade Lithium Chloride

Impurity Removal

Industrial-grade LiCl often contains impurities such as calcium (Ca²⁺), magnesium (Mg²⁺), and sulfate (SO₄²⁻). Purification involves sequential precipitation steps:

  • Hydroxide precipitation : Addition of lithium hydroxide (LiOH) to precipitate Ca²⁺ and Mg²⁺ as hydroxides.
  • Oxalate treatment : Sodium oxalate (Na₂C₂O₄) is introduced to remove residual Ca²⁺ via insoluble calcium oxalate formation.
  • Carbonation : Potassium carbonate (K₂CO₃) precipitates Li₂CO₃, which is reconverted to LiCl after dissolution in HCl.

Impact on Hydrate Formation

Impurities disrupt crystal lattice formation, favoring metastable hydrates. Purified LiCl solutions exhibit more predictable hydration behavior, enabling reproducible synthesis of the tetrahydrate phase.

Crystallization Techniques for Tetrahydrate Isolation

Solvent Evaporation

A saturated LiCl solution is prepared at 30°C and allowed to evaporate slowly in a desiccator with controlled humidity. Crystal growth is monitored via microscopy to identify the tetrahydrate’s characteristic orthorhombic morphology.

Cooling Crystallization

A hot concentrated LiCl solution is gradually cooled to 25°C, inducing supersaturation. Seed crystals of LiCl·4H₂O are added to guide nucleation. This method yields larger, more uniform crystals compared to evaporation.

Solvent-Mediated Phase Transformation

Lithium chloride pentahydrate (LiCl·5H₂O) is dissolved in a mixed solvent of ethanol and water (3:1 v/v). The reduced water activity promotes partial dehydration, resulting in the tetrahydrate phase.

Quality Control and Characterization

Analytical Techniques

  • Thermogravimetric Analysis (TGA) : Quantifies water content by measuring mass loss upon dehydration.
  • X-ray Diffraction (XRD) : Confirms crystal structure and phase purity.
  • Ion Chromatography : Detects residual impurities (e.g., Ca²⁺, Mg²⁺).

Stability Considerations

Lithium chloride tetrahydrate is metastable at room temperature and tends to effloresce upon prolonged exposure to dry air. Storage in airtight containers with silica gel desiccant is recommended.

Challenges in Tetrahydrate Synthesis

Kinetic vs. Thermodynamic Control

The tetrahydrate often forms as a kinetic product under moderate crystallization rates, whereas slower processes favor the thermodynamically stable trihydrate. Balancing supersaturation and nucleation rates is essential.

Scale-Up Limitations

Industrial-scale production faces challenges in maintaining uniform temperature and humidity. Continuous crystallization reactors with real-time monitoring systems are under development to address this issue.

Chemical Reactions Analysis

Dehydration and Thermal Decomposition

Lithium chloride tetrahydrate undergoes stepwise dehydration upon heating, transitioning through lower hydrates before forming anhydrous LiCl. The phase transitions are temperature-dependent:

Hydrate FormTransition Temperature (°C)Reaction
LiCl·4H₂O19–94LiCl·4H₂O → LiCl·3H₂O + H₂O
LiCl·3H₂O94–135LiCl·3H₂O → LiCl·H₂O + 2H₂O
LiCl·H₂O>135LiCl·H₂O → LiCl (anhydrous) + H₂O

Above 135°C, complete dehydration yields anhydrous LiCl .

Reaction with Sulfuric Acid

In aqueous solution, LiCl·4H₂O reacts with concentrated H₂SO₄ to produce lithium sulfate and hydrogen chloride gas:
2LiCl+H2SO4Li2SO4+2HCl2\text{LiCl}+\text{H}_2\text{SO}_4\rightarrow \text{Li}_2\text{SO}_4+2\text{HCl}\uparrow

This exothermic reaction proceeds efficiently at room temperature .

Reaction with Sodium Hydroxide

LiCl·4H₂O reacts stoichiometrically with NaOH to form lithium hydroxide and sodium chloride:
LiCl+NaOHLiOH+NaCl\text{LiCl}+\text{NaOH}\rightarrow \text{LiOH}+\text{NaCl}

The reaction is driven by the high solubility of NaCl in water .

Silver Nitrate Precipitation

Chloride ions from dissolved LiCl·4H₂O react with AgNO₃ to form insoluble AgCl:
LiCl+AgNO3AgCl+LiNO3\text{LiCl}+\text{AgNO}_3\rightarrow \text{AgCl}\downarrow +\text{LiNO}_3

This reaction is quantitative and used for gravimetric chloride analysis .

Ammonia Absorption

Anhydrous LiCl (derived from LiCl·4H₂O) absorbs ammonia to form coordination complexes:
LiCl+4NH3LiCl4NH3\text{LiCl}+4\text{NH}_3\rightarrow \text{LiCl}·4\text{NH}_3

This property is leveraged in gas purification systems .

Electrochemical Behavior

In molten LiCl-Li₂O systems, LiCl·4H₂O-derived LiCl participates in redox reactions. At 665°C, hydroxide ions (from moisture) undergo reduction:
OH+e12H2+O2\text{OH}^-+e^-\rightarrow \frac{1}{2}\text{H}_2+\text{O}^{2-}

Concurrently, lithium ions are reduced at the cathode:
Li++eLi\text{Li}^++e^-\rightarrow \text{Li}

Moisture contamination shifts the dominant reaction to hydrogen evolution .

Hydration Dynamics in Solution

LiCl·4H₂O dissociates in water to form hydrated ions:
LiCl4H2OLi+(H2O)n+Cl(H2O)m\text{LiCl}·4\text{H}_2\text{O}\rightarrow \text{Li}^+(\text{H}_2\text{O})_n+\text{Cl}^-(\text{H}_2\text{O})_m

Studies using optical Kerr effect spectroscopy reveal tetra-exponential relaxation dynamics in concentrated solutions, indicating strong ion-water network interactions .

Thermodynamic Stability

The solubility of LiCl hydrates in water is temperature-dependent:

Temperature (°C)Solubility (g LiCl/100g H₂O)
063.7
2583.5
100128

Hydrate stability decreases with rising temperature, favoring anhydrous LiCl formation .

Comparison with Similar Compounds

Structural and Physical Properties

The molecular weight of LiCl·4H₂O is calculated as 114.45 g/mol (Li: 6.94, Cl: 35.45, 4H₂O: 72.06). Comparable tetrahydrates include:

Compound Molecular Formula Molecular Weight (g/mol) Key Applications
Lithium chloride tetrahydrate LiCl·4H₂O 114.45 Limited data; potential niche syntheses
Iron(II) chloride tetrahydrate FeCl₂·4H₂O 198.83 Catalysis, precursor in organic synthesis
Manganese(II) chloride tetrahydrate MnCl₂·4H₂O 197.91 Battery materials, solvothermal synthesis
Zinc chloride tetrahydrate ZnCl₂·4H₂O 244.26 Cellulose dissolution, Lewis acid catalyst
Calcium chloride tetrahydrate CaCl₂·4H₂O 219.08 Phase-change materials for thermal storage

Solubility and Stability

  • LiCl·4H₂O : Lithium chloride exhibits high solubility (e.g., 8 M solutions for anhydrous LiCl ), but tetrahydrate stability is likely temperature-sensitive. Hydrate transitions may occur under ambient conditions due to LiCl’s hygroscopicity.
  • FeCl₂·4H₂O : Highly soluble in water, used in aqueous synthesis but prone to oxidation to Fe³⁺ species .
  • MnCl₂·4H₂O: Soluble in polar solvents; critical for preparing MnF₂ nanorods in battery anodes via solvothermal methods .
  • CaCl₂·4H₂O : Used in heat storage systems due to reversible phase transitions between hexahydrate and tetrahydrate forms .

Key Differences and Challenges

  • Hydration Stability : LiCl·4H₂O is less stable than higher hydrates (e.g., CaCl₂·6H₂O) or anhydrous forms, limiting its industrial prevalence.
  • Application Scope : While MnCl₂·4H₂O and FeCl₂·4H₂O are well-documented in energy and catalysis, LiCl·4H₂O’s niche applications require further study.
  • Synthesis Methods : Most chloride tetrahydrates form via aqueous crystallization, but LiCl’s hygroscopicity complicates isolation of specific hydrates.

Q & A

Basic: What are the established methods for synthesizing lithium chloride tetrahydrate in laboratory settings?

Answer:
Lithium chloride tetrahydrate is typically synthesized through two primary routes:

  • Reaction of lithium carbonate (Li₂CO₃) with hydrochloric acid (HCl):
    Li2CO3+2HCl2LiCl+CO2+H2O\text{Li}_2\text{CO}_3 + 2\text{HCl} \rightarrow 2\text{LiCl} + \text{CO}_2 + \text{H}_2\text{O}.
    The product is crystallized under controlled humidity to form the tetrahydrate .
  • Neutralization of lithium hydroxide (LiOH) with ammonium chloride (NH₄Cl):
    LiOH+NH4ClLiCl+NH3+H2O\text{LiOH} + \text{NH}_4\text{Cl} \rightarrow \text{LiCl} + \text{NH}_3 + \text{H}_2\text{O}.
    Hydration is achieved by maintaining excess water during crystallization .

Key Considerations:

  • Use stoichiometric ratios to avoid byproducts.
  • Monitor temperature to prevent decomposition of the hydrate.

Basic: How can the solubility of lithium chloride tetrahydrate be experimentally determined across varying temperatures?

Answer:
Solubility is measured via analytical saturation methods :

Prepare saturated solutions at target temperatures (e.g., 0–100°C).

Filter undissolved solids and analyze the supernatant using gravimetry or ion chromatography .

Validate results against phase diagrams (though LiCl·4H₂O lacks a distinct solubility branch, complicating direct comparisons) .

Data from Literature:

  • LiCl (anhydrous) solubility at 25°C: ~0.01 mol/L in specific solvent systems (e.g., methanol/acetic acid mixtures) .

Advanced: What contradictions exist in the reported phase behavior of lithium chloride tetrahydrate?

Answer:
Despite NMR/NQR studies confirming LiCl·4H₂O’s existence , its absence in solid-liquid equilibrium diagrams suggests metastability. Key contradictions include:

  • Lack of a defined solubility branch in phase diagrams, implying instability under standard conditions.
  • Thermodynamic inconsistencies : Hydration energy may favor lower hydrates (e.g., LiCl·H₂O) at higher temperatures .
    Methodological Implications:
  • Use low-temperature crystallography (<10°C) and humidity-controlled environments to stabilize LiCl·4H₂O.

Advanced: How is lithium chloride tetrahydrate utilized in lithium extraction technologies, and what optimization strategies exist?

Answer:
LiCl·4H₂O serves as a precursor in adsorbent-based lithium extraction (e.g., from brines):

  • Doped adsorbents : Co/N-doped TiO₂ enhances Li⁺ selectivity via ion-sieving effects. Optimize by adjusting dopant ratios and calcination temperatures (e.g., 500–700°C) .
  • Elution efficiency : LiCl solutions (0.1–1.0 M) recover Li⁺ from adsorbents, with pH adjustments (4–6) minimizing co-elution of Mg²⁺/Ca²⁺ .

Performance Metrics:

  • Adsorption capacity: Up to 15 mg/g under optimal conditions .

Basic: What analytical techniques leverage lithium chloride tetrahydrate as a component?

Answer:

  • Thin-Layer Chromatography (TLC):
    LiCl (0.1 mol/L) in methanol/acetic acid (50:50 v/v) improves separation of polar compounds by modifying mobile phase polarity .
  • Spectroscopy:
    LiCl matrices assist in IR/Raman studies of hydrated ions due to their low interference in the fingerprint region.

Advanced: What methodological challenges arise in characterizing the thermal stability of lithium chloride tetrahydrate?

Answer:

  • Dehydration during analysis: Heating above 40°C promotes loss of water molecules, shifting to lower hydrates. Use dynamic vapor sorption (DVS) to track mass changes under controlled humidity .
  • Contradictory DSC data: Some studies report endothermic peaks at 60°C (attributed to hydrate decomposition), while others show no clear transitions, necessitating replicate trials .

Basic: How is lithium chloride tetrahydrate handled to ensure purity in experimental workflows?

Answer:

  • Storage: Keep in airtight containers with desiccants (silica gel) at 4°C to prevent deliquescence .
  • Purity verification:
    • Conduct Karl Fischer titration to quantify water content.
    • Use ICP-MS to detect trace metals (e.g., Na⁺, K⁺) introduced during synthesis .

Advanced: Why is lithium chloride tetrahydrate less studied than other metal chloride hydrates (e.g., MgCl₂·4H₂O) in phase-change material research?

Answer:

  • Lower latent heat capacity: MgCl₂·4H₂O stores ~178 kJ/kg, whereas LiCl·4H₂O lacks comparable data, reducing interest for thermal storage .
  • Synthesis complexity: Competing hydrates (e.g., LiCl·H₂O) dominate under ambient conditions, limiting accessible LiCl·4H₂O yields .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.